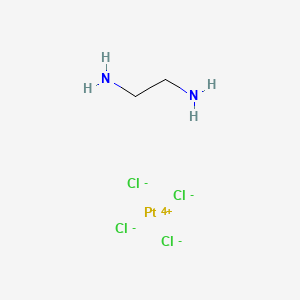![molecular formula C18H13N B13744398 9-methylbenzo[c]acridine CAS No. 33942-93-7](/img/structure/B13744398.png)
9-methylbenzo[c]acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Methylbenzo[c]acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their broad range of biological activities and industrial applications The structure of this compound consists of a fused ring system with a methyl group attached to the ninth position of the benzo[c]acridine core
Métodos De Preparación
The synthesis of 9-methylbenzo[c]acridine can be achieved through several routes. One common method involves the oxidation of 7-methylbenzo[c]acridine using selenium dioxide (SeO₂). The reaction typically proceeds under reflux conditions in an appropriate solvent, such as toluene . Another approach involves the condensation of aldehydes with hydroxylamine to form oximes, followed by chlorination with chlorine gas (Cl₂) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Análisis De Reacciones Químicas
9-Methylbenzo[c]acridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C), to yield reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction results in the formation of dihydro derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The biological activity of 9-methylbenzo[c]acridine is primarily attributed to its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription . The compound can also inhibit enzymes like topoisomerase, which are essential for DNA unwinding and replication . These interactions lead to cytotoxic effects, making this compound a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
9-Methylbenzo[c]acridine can be compared with other acridine derivatives, such as:
Acridine Orange: A well-known fluorescent dye used in cell biology for staining nucleic acids.
Amsacrine: An anticancer drug that intercalates into DNA and inhibits topoisomerase II.
The uniqueness of this compound lies in its specific structural modifications, such as the methyl group at the ninth position, which can influence its biological activity and chemical reactivity .
Propiedades
Número CAS |
33942-93-7 |
|---|---|
Fórmula molecular |
C18H13N |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
9-methylbenzo[c]acridine |
InChI |
InChI=1S/C18H13N/c1-12-6-9-17-15(10-12)11-14-8-7-13-4-2-3-5-16(13)18(14)19-17/h2-11H,1H3 |
Clave InChI |
AQGXIFMUJLIPBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C3C(=C2)C=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


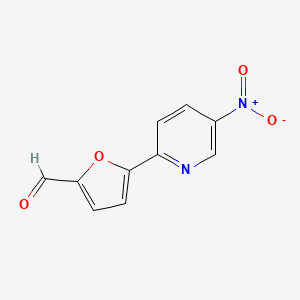
![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
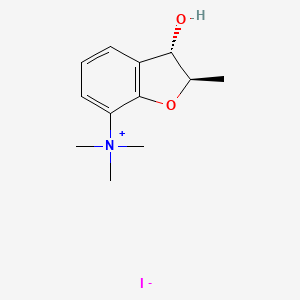
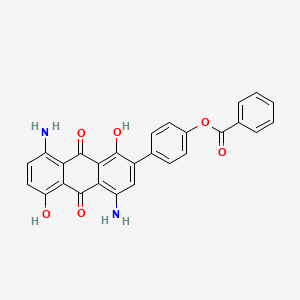

![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
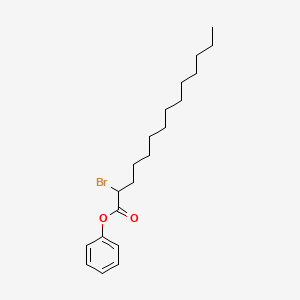
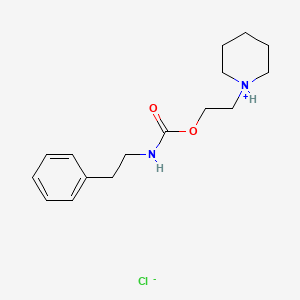
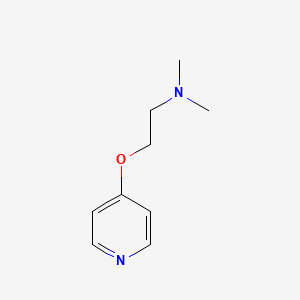
![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)



